1-(2-Methoxyethyl)-3,3-dimethylpiperazine

Vue d'ensemble

Description

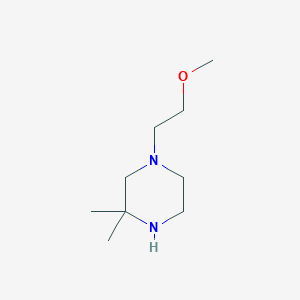

1-(2-Methoxyethyl)-3,3-dimethylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a methoxyethyl group attached to one of the nitrogen atoms and two methyl groups attached to the carbon atoms adjacent to the other nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mécanisme D'action

Target of Action

This compound belongs to a class of molecules known as antisense oligonucleotides, which are designed to bind to specific RNA sequences . The binding of these molecules to their target RNA can influence gene expression and protein production .

Mode of Action

Antisense oligonucleotides like 1-(2-Methoxyethyl)-3,3-dimethylpiperazine work by binding to their target RNA through complementary base pairing . This binding can block the RNA’s function, preventing it from being translated into a protein. Alternatively, the binding can alter the RNA’s splicing, leading to the production of a different protein variant .

Biochemical Pathways

Antisense oligonucleotides in general can influence a wide range of biochemical pathways depending on their specific rna targets . By altering gene expression or protein production, these molecules can have downstream effects on cellular functions and processes.

Pharmacokinetics

Similar antisense oligonucleotides with 2’-methoxyethyl (moe) modifications have been shown to improve pharmacokinetic properties . These modifications can increase the stability of the molecules, enhance their uptake into cells, and improve their distribution within the body .

Result of Action

The molecular and cellular effects of this compound depend on its specific RNA targets. By binding to these targets, the molecule can influence gene expression and protein production, leading to changes in cellular functions and processes .

Analyse Biochimique

Biochemical Properties

1-(2-Methoxyethyl)-3,3-dimethylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), inhibiting its activity and affecting the synthesis of acetyl-CoA . This interaction can have downstream effects on metabolic pathways and cellular energy production.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of acetate into lipids and histones, thereby impacting gene expression and cellular metabolism . Additionally, its interaction with specific proteins can alter cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to ACSS2, inhibiting its activity and reducing the synthesis of acetyl-CoA . This inhibition can lead to alterations in metabolic pathways and energy production within the cell. Furthermore, its interaction with other proteins and enzymes can result in changes in gene expression, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s stability in different conditions can affect its efficacy and potency in biochemical assays . Additionally, long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of ACSS2 affects the acetyl-CoA synthesis pathway, which is crucial for energy production and biosynthesis of various macromolecules . This interaction can lead to changes in metabolic flux and alterations in the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For example, it has been shown to interact with organic cation transporter 1 (OCT1), facilitating its uptake into cells . This interaction can influence its localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in the cytoplasm and interact with various organelles, including the mitochondria and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethyl)-3,3-dimethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-methoxyethyl)piperazine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures.

Another method involves the reductive amination of 1-(2-methoxyethyl)piperazine with formaldehyde and a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methoxyethyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperazines depending on the nucleophile used.

Applications De Recherche Scientifique

1-(2-Methoxyethyl)-3,3-dimethylpiperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and dyes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Phenoxyethyl)-3,3-dimethylpiperazine: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.

1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with a similar methoxyethyl group but different core structures.

Uniqueness

1-(2-Methoxyethyl)-3,3-dimethylpiperazine is unique due to its specific combination of a methoxyethyl group and two methyl groups on the piperazine ring. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable in various applications.

Activité Biologique

1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a synthetic compound belonging to the piperazine family, notable for its unique structural features that influence its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C${10}$H${22}$N$_{2}$O

- Molecular Weight : Approximately 186.30 g/mol

- Structure : The compound features a piperazine ring substituted with a methoxyethyl group and two methyl groups, enhancing its solubility in organic solvents and potentially influencing its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities that are characteristic of piperazine derivatives. Research indicates that compounds in this class can have various pharmacological effects, including:

- Neuropharmacological Effects : Investigated for potential applications in treating neurological disorders due to its structural similarities to known psychoactive substances.

- Antipsychotic and Anxiolytic Properties : Similar compounds have shown efficacy in managing symptoms of anxiety and psychosis .

- Anti-inflammatory Effects : Some studies suggest that piperazine derivatives may possess anti-inflammatory properties, although specific data on this compound is limited.

Neuropharmacological Studies

A study focusing on the neuropharmacological effects of piperazine derivatives highlighted the potential of this compound as a candidate for further development. The research emphasized its ability to modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in managing various neuropsychiatric conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can significantly alter biological activity. For instance:

These findings suggest that structural modifications can enhance receptor binding affinity and alter metabolic pathways.

Applications in Drug Development

The compound is primarily utilized in pharmaceutical research for its potential therapeutic applications:

- Drug Development : Investigated as a candidate for treating neurological disorders due to its ability to interact with neurotransmitter systems.

- Chemical Intermediates : Used in synthesizing other complex organic molecules and pharmaceuticals.

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3,3-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-9)6-7-12-3/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABUYNGRIUGNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)CCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.